2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide
Overview
Description
2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide is a chemical compound with the molecular formula C₉H₁₀N₂O₃ and a molecular weight of 194.19 g/mol . It is characterized by a benzodioxine ring structure with a carbohydrazide functional group.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes .
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (19419) suggests that it may have good bioavailability .
Result of Action
Compounds with similar structures have been found to have various biological activities .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide .
Biochemical Analysis
Biochemical Properties
2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with DNA repair enzymes such as topoisomerase I/II and DNA polymerases . These interactions are crucial for the compound’s ability to modulate DNA repair processes, which can be beneficial in cancer therapy.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the PARP1 enzyme, which is involved in DNA repair and cell survival . By inhibiting PARP1, this compound can induce cell death in cancer cells, making it a potential candidate for cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the active sites of enzymes such as PARP1, inhibiting their activity . This inhibition leads to the accumulation of DNA damage in cells, triggering cell death pathways. Additionally, the compound can modulate gene expression by influencing transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable at room temperature, but its activity can degrade over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of DNA repair enzymes and prolonged induction of cell death in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit DNA repair enzymes without causing significant toxicity . At higher doses, it can induce toxic effects, including damage to healthy tissues and organs. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . These interactions can influence the compound’s bioavailability and efficacy. Additionally, the compound can affect metabolic flux and metabolite levels, further modulating its biological activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . These interactions are crucial for the compound’s ability to reach its target sites and exert its biological effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is critical for its ability to interact with DNA repair enzymes and other biomolecules, modulating their activity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide typically involves the reaction of 2,3-dihydro-1,4-benzodioxine with hydrazine derivatives under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods
This includes using larger reaction vessels, optimizing reaction times, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the carbohydrazide group, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzodioxine ring.
Reduction: Reduced forms of the carbohydrazide group.
Substitution: Substituted benzodioxine derivatives.
Scientific Research Applications
2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbohydrazide.
2,3-Dihydro-1,4-benzodioxine-2-carboxamide: Contains a carboxamide group, differing in its reactivity and applications.
2,3-Dihydro-1,4-benzodioxine-2-methyl ester: Features a methyl ester group, used in different synthetic applications.
Uniqueness
2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide is unique due to its carbohydrazide functional group, which imparts distinct reactivity and potential biological activities compared to its analogs . This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxine-3-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c10-11-9(12)8-5-13-6-3-1-2-4-7(6)14-8/h1-4,8H,5,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOUZUYLZSZHFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50284292 | |
Record name | 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50284292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90557-92-9 | |
Record name | 90557-92-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36577 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50284292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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